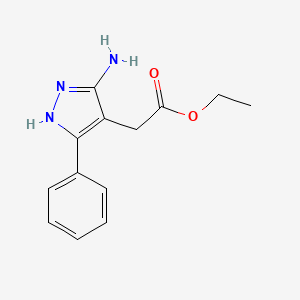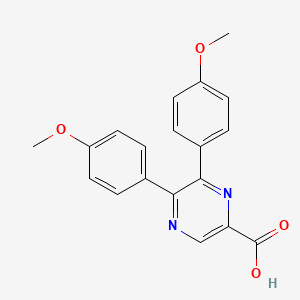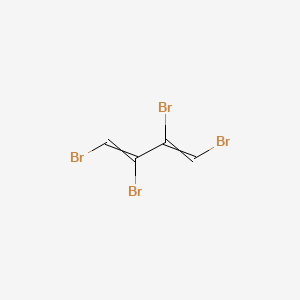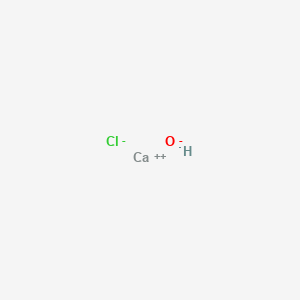
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a unique structure that includes a boron atom integrated into a dioxazaboronin ring system. The presence of boron in its structure makes it particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol typically involves multiple steps. One common method starts with the reaction of a chloromethyloxadiazole with ethylenediamine, followed by a series of cyclization and substitution reactions . The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds.
Applications De Recherche Scientifique
9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules.
Industry: It finds applications in the development of new materials and catalysts due to its unique boron-containing structure.
Mécanisme D'action
The mechanism of action of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to σ-receptors, influencing various cellular processes. Additionally, its inhibition of β-secretase-1 (BACE-1) and cytochrome Cyp8b1 can modulate enzymatic activities and metabolic pathways . The exact molecular interactions and pathways are still under investigation, but the compound’s boron atom plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: This compound shares a similar tetrahydro structure but lacks the boron atom, making it less versatile in certain applications.
2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride: Another similar compound with a tetrahydro structure, but it contains nitrogen instead of boron, leading to different chemical properties.
Uniqueness
The uniqueness of 9-Methyl-4,5,6,7-tetrahydro-2H-1,3,6,2-benzodioxazaboronin-2-ol lies in its boron-containing dioxazaboronin ring system. This structure imparts unique chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
| 119673-41-5 | |
Formule moléculaire |
C10H14BNO3 |
Poids moléculaire |
207.04 g/mol |
Nom IUPAC |
2-hydroxy-9-methyl-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronine |
InChI |
InChI=1S/C10H14BNO3/c1-8-2-3-10-9(6-8)7-12-4-5-14-11(13)15-10/h2-3,6,12-13H,4-5,7H2,1H3 |
Clé InChI |
YIIDGHPDDPSMSB-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCNCC2=C(O1)C=CC(=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)



![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)



![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)

